2-Formyl-4-nitropyridine 1-oxide

Description

Contextualization within Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides, first described in 1926, are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. wikipedia.orgscripps.edu This transformation has profound effects on the chemical reactivity of the pyridine nucleus. The N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction, a duality that enhances the ring's reactivity towards both electrophilic and nucleophilic reagents. arkat-usa.orgechemi.comresearchgate.net

The introduction of the N-oxide functionality significantly alters the electron distribution within the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. scripps.edu Conversely, it activates the ring towards electrophilic substitution, which preferentially occurs at the C4 position. wikipedia.org This altered reactivity profile makes pyridine N-oxides versatile synthetic intermediates, allowing for the introduction of a wide range of functional groups that would be difficult to achieve with the parent pyridine. researchgate.netsemanticscholar.org Furthermore, the N-oxide group can be readily removed (deoxygenated) to regenerate the pyridine ring, making it an effective activating and directing group in organic synthesis. arkat-usa.org

Overview of Nitropyridine and Formylpyridine N-Oxide Derivatives

The presence of additional functional groups, such as nitro and formyl groups, further modulates the reactivity of the pyridine N-oxide core.

Nitropyridine N-Oxides: The introduction of a nitro group, a strong electron-withdrawing group, significantly influences the chemical behavior of pyridine N-oxides. For instance, 4-nitropyridine (B72724) 1-oxide, the precursor to 2-formyl-4-nitropyridine 1-oxide, is readily synthesized by the nitration of pyridine 1-oxide. researchgate.net The nitro group in 4-nitropyridine 1-oxide is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various functionalities at the 4-position. researchgate.net The presence of the nitro group also enhances the antifungal activity of some pyridine N-oxide derivatives. nih.gov

Formylpyridine N-Oxides: The formyl group, another electron-withdrawing substituent, also plays a crucial role in the reactivity of pyridine N-oxides. The formylation of pyridine N-oxides can be challenging but has been achieved through methods like directed ortho-metalation. The formyl group itself can undergo a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to an alcohol. The Boekelheide reaction, a rearrangement of α-picoline N-oxides treated with trifluoroacetic anhydride (B1165640), provides a route to 2-(hydroxymethyl)pyridines, which are valuable precursors for various ligands. nih.govacs.org

The combination of both a formyl and a nitro group on the pyridine N-oxide ring, as seen in this compound, creates a highly activated system with multiple reactive sites, offering a rich platform for the synthesis of diverse and complex heterocyclic compounds.

Chemical Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| Appearance | Solid |

| CAS Number | 65227-58-9 |

This data is compiled from available chemical information.

The synthesis of this compound typically involves a two-step process starting from pyridine 1-oxide. The first step is the nitration of pyridine 1-oxide to produce 4-nitropyridine 1-oxide. researchgate.net This is followed by the introduction of the formyl group at the 2-position. A notable method for this formylation is directed ortho-metalation, where the lithiated intermediate of 4-nitropyridine 1-oxide is quenched with a formylating agent like N,N-dimethylformamide (DMF).

Reactions of this compound

The unique arrangement of functional groups in this compound allows for a range of chemical reactions:

Nucleophilic Substitution: The nitro group at the 4-position is susceptible to displacement by various nucleophiles. researchgate.net

Oxidation of the Formyl Group: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-carboxy-4-nitropyridine 1-oxide. nih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, leading to the formation of 4-amino-2-formylpyridine 1-oxide.

Reactions involving the N-oxide: The N-oxide can be deoxygenated to the corresponding pyridine derivative. arkat-usa.org

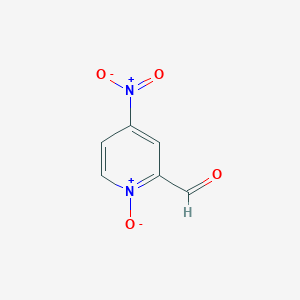

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMAIICBAYVQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])C=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497648 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65227-58-9 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 Nitropyridine 1 Oxide and Analogues

Continuous Flow Methodologies in Nitration Processes

Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds, including the precursor 4-nitropyridine (B72724) N-oxide. However, traditional batch nitrations are often associated with significant safety hazards due to their highly exothermic nature and the use of corrosive, strong acids. Continuous flow chemistry, utilizing microreactors, offers a robust solution to these challenges. researchgate.netstevens.edu The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. stevens.edu

This technology has been successfully applied to the synthesis of 4-nitropyridine N-oxide, a key intermediate for 2-Formyl-4-nitropyridine 1-oxide. In a two-step continuous flow process, pyridine (B92270) N-oxide is first nitrated to 4-nitropyridine N-oxide, which is then further processed. researchgate.net This approach significantly enhances safety by minimizing the accumulation of the potentially explosive nitrated product. researchgate.net

Research has demonstrated the nitration of activated aromatic and heteroaromatic compounds in microreactors where the reagents are mixed intensely. google.com The process can be designed so that the nitration begins autocatalytically, and the product is obtained immediately after leaving the reactor. google.comgoogle.com The use of a packed-bed microreactor with catalysts like titanium silicalite (TS-1) and hydrogen peroxide as the oxidant represents a greener and more efficient alternative for N-oxidation processes in general. organic-chemistry.org

A notable continuous flow synthesis of 4-nitropyridine from pyridine N-oxide achieved a high throughput with excellent yield and selectivity. researchgate.net The process involved nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) followed by a deoxygenation step. The use of continuous extraction in the nitration stage further streamlined the process. researchgate.net

| Reactant | Reagents | Methodology | Key Advantages | Throughput/Yield | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | HNO₃ / H₂SO₄ | Two-step continuous flow | Enhanced safety, minimized accumulation of explosive intermediates, high selectivity. | 0.716 kg/day throughput with 83% yield for 4-nitropyridine. | researchgate.net |

| Activated aromatics | Nitrating agent (e.g., nitric acid) | Microreactor with intense mixing | Autocatalytic potential, rapid reaction, controlled conditions. | Not specified | google.comgoogle.com |

| Pyridine derivatives | H₂O₂ / Methanol | Packed-bed microreactor with TS-1 catalyst | Greener, safer, high efficiency, catalyst stability over 800 hours. | Up to 99% yields. | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions in Pyridine N-Oxide Synthesis

The introduction of substituents at specific positions of the pyridine ring is crucial for generating analogues of this compound. The N-oxide functional group plays a critical role in directing metal catalysts to the C-2 and C-6 positions, facilitating C-H activation and subsequent coupling reactions. arkat-usa.org This strategy provides a powerful and regioselective route to 2-substituted and 2,6-disubstituted pyridine N-oxides.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. acs.orgrsc.orgnih.gov These methods allow for the direct arylation, alkenylation, and alkylation of the pyridine N-oxide core. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides or aryl triflates proceeds with excellent yield and complete selectivity for the 2-position. acs.orgresearchgate.net This approach circumvents the need for pre-functionalized, often unstable, 2-pyridyl organometallic reagents. acs.org The resulting 2-arylpyridine N-oxides can be readily deoxygenated to the corresponding 2-arylpyridines. acs.orgresearchgate.net

The scope of these reactions is broad, encompassing a variety of coupling partners:

Alkenylation: Oxidative C-C bond formation between pyridine N-oxides and olefins, catalyzed by palladium, yields ortho-alkenylated N-oxide derivatives with high regio- and stereoselectivity. acs.orgnih.gov

Arylation: Direct cross-coupling with unactivated arenes, as well as with aryl bromides, aryl triflates, and potassium aryltrifluoroborates, provides an efficient route to 2-arylpyridine N-oxides. acs.orgacs.orgnih.govrsc.org

Alkylation: C-H activation can also be coupled with nonactivated secondary and even tertiary alkyl bromides, offering a practical method for synthesizing alkylated pyridine derivatives. acs.org

Coupling with Heterocycles: The palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles like triazoles, thiophenes, and furans has also been developed. rsc.org

| Reaction Type | Catalyst System (Example) | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Aryl bromides | Excellent yield and C-2 selectivity; avoids unstable organometallics. | acs.org |

| Direct Arylation | Pd(OAc)₂ | Potassium aryltrifluoroborates | Ligand-free conditions, broad substrate scope, moderate to high yields. | rsc.org |

| Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Olefins (e.g., ethyl acrylate) | Excellent regio-, stereo-, and chemoselectivity for C-2. | acs.orgnih.gov |

| Alkylation | Pd(OAc)₂ / P(Cy)₃·HBF₄ | Nonactivated alkyl bromides | Couples secondary and tertiary alkyl groups at C-2. | acs.org |

| Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ | Five-membered heterocycles | Regioselective synthesis of unsymmetrical biheteroaryl molecules. | rsc.org |

These advanced metal-catalyzed methodologies provide a versatile platform for the synthesis of a wide array of 2-substituted pyridine N-oxide analogues, which can then be subjected to nitration to yield compounds structurally related to this compound.

Reactivity and Transformations of 2 Formyl 4 Nitropyridine 1 Oxide

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and the formation of derivatives.

Nucleophilic Additions and Condensations

The formyl group readily undergoes nucleophilic additions and condensation reactions. For instance, it can react with amines or hydrazines in condensation reactions. The N-oxide group enhances the reactivity of the pyridine (B92270) ring, influencing the outcomes of these reactions.

A general method for the addition of nucleophiles to pyridine-N-oxides involves activation with a phosphonium (B103445) salt like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), providing a mild alternative to traditional SNAr chemistry. nih.govrsc.org This approach is effective for a range of nucleophiles and heterocyclic-N-oxides. nih.gov

Oxidation Reactions of the Aldehyde Moiety

The formyl group of 2-Formyl-4-nitropyridine 1-oxide can be oxidized to a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are effective for this transformation.

Reductions of the Formyl Group

The reduction of the formyl group can yield a primary alcohol. For example, the reduction of the related compound 4-nitro-2-pyridylmethanol 1-oxide can be achieved using specific reducing agents. lookchem.com

Formation of Derivatives (e.g., Hydrazones, Oximes, Acetals)

The formyl group serves as a handle for the synthesis of various derivatives, which are often crystalline compounds useful for characterization and further synthetic manipulations.

Hydrazones: These are formed by the reaction of this compound with hydrazine (B178648) or its derivatives. wikipedia.org Hydrazones are valuable intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org The general reaction involves the condensation of an aldehyde with a hydrazine. wikipedia.orgresearchgate.net

Oximes: The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride produces oximes. nih.govnih.gov This conversion is a fundamental reaction in organic chemistry, as oximes can be transformed into various other functional groups. nih.gov The classical method involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. nih.gov

Acetals: Acetals are formed by the reaction of the aldehyde with two equivalents of an alcohol under acidic conditions. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org The formation of cyclic acetals with γ-hydroxy-α,β-acetylenic esters can be promoted by the basicity of the pyridine ring itself, even without external additives. nih.gov

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring and can itself be transformed.

Reductive Transformations of the Nitro Group

The nitro group can be reduced to an amino group, providing a pathway to aminopyridine derivatives. This reduction can be achieved using various reducing agents.

Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgscispace.com

Metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgscispace.com

Sodium dithionite.

Zinc metal in the presence of ammonium (B1175870) chloride. wikipedia.orgscispace.com

The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. scispace.com For instance, the reduction of 4-nitropyridine (B72724) N-oxide with a TiCl4/SnCl2 reagent can lead to different products depending on the stoichiometry; 4,4'-azodipyridine N,N-dioxide, 4,4'-azodipyridine, or 4-aminopyridine (B3432731) can be formed. researchgate.net

Reactions Involving the Pyridine N-Oxide Moiety

Deoxygenation Reactions of the N-Oxide

Reductive Deoxygenation Strategies

Conventional methods for the deoxygenation of N-oxides include the use of trivalent phosphorus compounds or metals like iron and zinc. mdpi.com For instance, the nitro group of 4-nitropyridine 1-oxide can be reduced to an amino group using hydrogen gas with a palladium catalyst or sodium dithionite. While specific studies on this compound are not extensively detailed in this context, the general principles of reducing substituted pyridine N-oxides are applicable. The choice of reducing agent is crucial to selectively target the N-oxide or the nitro group. For example, reduction of 4-nitropyridine N-oxide in an alkaline medium can lead to various products, including 4,4′-azopyridine, 4,4′-azopyridine-N-oxide, and 4,4′-azopyridine-N,N′-dioxide, highlighting the complexity of these reactions. researchgate.net

Catalytic Deoxygenation Methods

A variety of catalytic procedures have been developed for the deoxygenation of heteroaromatic N-oxides. These methods often employ transition metals such as rhenium, molybdenum, or palladium in combination with reagents like triphenylphosphine (B44618) or triethylamine. mdpi.com Photocatalytic systems have also emerged as a powerful tool for N-O bond deoxygenation. For example, rhenium complexes of the type [Re(bpy)(CO)3Cl] have been shown to efficiently deoxygenate pyridine N-oxides under ambient conditions. chemrxiv.orgresearchgate.net These photocatalytic methods can exhibit high functional group tolerance, allowing for the deoxygenation of sensitive molecules. chemrxiv.org While direct application to this compound is not explicitly documented, these catalytic strategies represent a promising avenue for its deoxygenation.

Reactions at the N-Oxide Oxygen Atom

The N-oxide oxygen atom can act as a nucleophile, attacking electrophiles. This initial activation is often followed by the addition of a nucleophile to the pyridine ring, typically at the 2- or 4-position. scripps.edu For instance, pyridine N-oxides react with imidoyl chlorides or triflates to yield amides of 2-aminopyridines. nih.gov They can also react with isocyanates to form 2-aminopyridines directly. nih.gov Another example is the Boekelheide reaction, where 2-methylpyridine (B31789) N-oxides are treated with trifluoroacetic anhydride (B1165640) to produce 2-(hydroxymethyl)pyridines. nih.gov These reactions underscore the role of the N-oxide in facilitating the functionalization of the pyridine ring.

Palladium-Catalyzed C-H Arylation and Other Coupling Reactions

Palladium-catalyzed C-H functionalization has become a powerful strategy for the synthesis of substituted pyridines from their N-oxide precursors. semanticscholar.org The N-oxide moiety can act as a directing group, facilitating the selective activation of the C-H bond at the ortho position. semanticscholar.orgnih.gov

Palladium-Catalyzed C-H Arylation

Direct arylation of pyridine N-oxides with various coupling partners has been successfully achieved. For example, palladium-catalyzed direct arylation with potassium aryl- and heteroaryltrifluoroborates provides a route to 2-aryl pyridine N-oxides in moderate to high yields. rsc.org Similarly, arylation with aryl triflates has been reported. semanticscholar.org Mechanistic studies suggest that these reactions can proceed through a bimetallic high oxidation state palladium intermediate. nih.gov The scope of these reactions is broad, allowing for the introduction of electronically and sterically diverse aryl groups. nih.govscribd.com

Other Coupling Reactions

Beyond arylation, palladium catalysis enables other C-C bond-forming reactions. For instance, a highly selective alkenylation of pyridine N-oxides has been developed, affording ortho-alkenylated products. nih.govresearchgate.net These reactions demonstrate the versatility of the N-oxide as a directing group in C-H activation chemistry, providing access to a wide range of functionalized pyridine derivatives after a subsequent deoxygenation step. semanticscholar.org

Concerted and Cascade Reactions

The multifunctionality of this compound allows for the design of concerted and cascade reactions, where multiple transformations occur in a single operational step.

Reductive-Oxidative Rearrangements

While specific examples for this compound are not prevalent in the literature, the general reactivity of nitro-substituted N-oxides suggests the potential for such rearrangements. For instance, the reduction of 4-nitropyridine N-oxide can lead to dimeric species through reductive coupling. researchgate.net The interplay between the nitro, formyl, and N-oxide groups could lead to complex and interesting molecular rearrangements under specific reductive or oxidative conditions.

Intramolecular Functionalization Pathways

The proximity of the formyl group at the 2-position and the N-oxide functionality could facilitate intramolecular cyclization reactions. For example, the synthesis of fused ring systems, such as pyrazolo[3,4-d]-1,2,3-triazine-2-oxide, has been achieved through nitration-induced cyclization of a substituted pyrazole. mdpi.com This suggests that under appropriate conditions, the functional groups of this compound could participate in intramolecular reactions to form novel heterocyclic structures.

Mechanistic Investigations of 2 Formyl 4 Nitropyridine 1 Oxide Reactions

Elucidation of Reaction Mechanisms

The mechanistic pathways for reactions involving substituted pyridine (B92270) N-oxides are diverse, ranging from classic polar reactions to modern radical processes enabled by photocatalysis. The inherent electronic nature of the pyridine N-oxide moiety, which can act as both an electron donor through resonance and an inductive electron-withdrawer, is central to this reactivity. nih.govbhu.ac.in

The pyridine N-oxide ring is characteristically activated at the C2 and C4 positions, rendering them susceptible to both electrophilic and nucleophilic attack. youtube.comscripps.educhemtube3d.com The N-oxide functional group can donate electron density into the ring via resonance, which facilitates electrophilic attack, particularly at the 4-position. bhu.ac.in Conversely, the electronegativity of the N-oxide group enhances the ring's susceptibility to attack by nucleophiles.

In the case of 2-Formyl-4-nitropyridine 1-oxide, the ring is profoundly electron-deficient due to the strong electron-withdrawing effects of both the 4-nitro and 2-formyl groups. This deactivation makes electrophilic aromatic substitution highly unfavorable. However, these same electronic properties make the compound an exceptional substrate for nucleophilic aromatic substitution (SNAr).

The established mechanism for SNAr on electron-poor aromatic systems proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org The first step involves the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov For 4-substituted pyridine N-oxides, this attack preferentially occurs at the C4 position. The negative charge of the intermediate is effectively delocalized by the electron-withdrawing nitro group and the N-oxide moiety. The second step is the departure of the leaving group, restoring the aromaticity of the ring.

Studies on 4-nitropyridine (B72724) N-oxide have demonstrated that the nitro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles under relatively mild conditions. cas.czsciencemadness.org

Table 1: Examples of Nucleophilic Substitution on 4-Nitropyridine N-oxide Derivatives

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitropyridine 1-oxide | Piperidine | 4-(Piperidin-1-yl)pyridine 1-oxide | Ethanol, 30°C | cas.cz |

| 4-Nitropyridine 1-oxide | HCl (conc.) | 4-Chloropyridine 1-oxide | Reflux, 24 hours | sciencemadness.org |

| Methyl 4-nitropyridine-3-carboxylate 1-oxide | Various C-, N-, O-, S-nucleophiles | Corresponding 4-substituted products | Mild conditions, seconds | cas.cz |

| 3-Bromo-4-nitropyridine N-oxide | Amines | Nitro-group migration and substitution products | DMSO/TEA, 90°C | clockss.org |

The redox chemistry of pyridine N-oxides has been significantly explored, particularly through photoredox catalysis. A key mechanistic feature is the ability of pyridine N-oxides to undergo single-electron oxidation to form highly reactive pyridine N-oxy radical cations. digitellinc.comchemrxiv.org This process is typically initiated by a photoexcited catalyst that is sufficiently oxidizing. acs.orgnih.gov

Once generated, this electrophilic N-oxy radical can engage in several reaction pathways. One prominent pathway is Hydrogen Atom Abstraction (HAT) from a C-H bond of a substrate, generating an alkyl radical that can be further functionalized. chemrxiv.orgacs.org The pyridine N-oxide derivative, in this context, acts as a HAT catalyst. acs.org Another pathway involves the anti-Markovnikov radical addition of the N-oxy radical to an olefin. acs.orgchemrxiv.org This forms a carbon-centered radical intermediate which can then react with other species in the medium.

Furthermore, the nitro group itself is a redox-active moiety. Enzymatic studies on nitropyridine N-oxides show they can be reduced by single-electron transferring flavoenzymes, with their reactivity correlating to their electron-accepting potential. researchgate.net The N-oxide can also be removed via deoxygenation reactions, often using photocatalytic methods with reagents like rhenium complexes, to yield the parent pyridine derivative. nih.gov

The functionalization of pyridine N-oxides often benefits from cooperative catalysis, where two or more catalytic species work in concert to enable a transformation. A prime example is the synergy between photoredox catalysis and HAT catalysis. chemrxiv.org In this system, the photocatalyst generates the electrophilic pyridine N-oxy radical, which then acts as the HAT catalyst to activate a substrate's C-H bond. acs.org

Transition-metal catalysis offers another platform for cooperative effects. For instance, the C-H functionalization of pyridine N-oxides can be achieved using palladium catalysts. nih.gov The direct arylation of pyridine N-oxides with unactivated arenes has been accomplished with a Pd catalyst in the presence of a silver salt that acts as a co-oxidant. nih.gov Similarly, copper-catalyzed dehydrative coupling of pyridine N-oxides with oxazoles involves a C-H cupration step followed by deoxygenative elimination, where the N-oxide acts as an internal oxidant. beilstein-journals.org

Computational studies on Rh(III)-catalyzed annulations have revealed a cooperative effect between the catalyst, the directing group, and the N-oxide substrate, which accounts for the high reactivity and C2-selectivity observed. nih.gov Another approach involves a dual system of an Iridium catalyst and a sterically bulky Lewis acid catalyst for the para-selective borylation of pyridines. beilstein-journals.org

Table 2: Cooperative Catalytic Systems for Pyridine N-Oxide Functionalization

| Reaction Type | Catalytic System | Role of Pyridine N-Oxide | Mechanism Highlight | Reference |

|---|---|---|---|---|

| C-H Alkylation | Photoredox Catalyst + Pyridine N-Oxide | HAT Catalyst Precursor | Photo-induced N-oxy radical formation followed by H-atom abstraction. | chemrxiv.orgacs.org |

| Direct Arylation | Pd(OAc)₂ + Ag₂CO₃ | Substrate/Directing Group | Pd-catalyzed C-H activation with Ag(I) as the oxidant. | nih.gov |

| Annulation | Rh(III) Catalyst | Substrate/Directing Group | N-oxide enhances reactivity and directs C-H activation at C2. | nih.gov |

| Dehydrative Coupling | Cu(OAc)₂ | Internal Oxidant/Substrate | C-H cupration followed by deoxygenative elimination. | beilstein-journals.org |

Role of Intermediates in Chemical Transformations

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the reactions of this compound and related compounds, several key intermediates dictate the reaction outcomes.

As mentioned, the key intermediate in the SNAr pathway is the Meisenheimer complex . This is an anionic σ-adduct formed from the addition of the nucleophile to the aromatic ring. libretexts.orgnih.gov Its stability and the extent of charge delocalization, which can be predicted and studied computationally, are crucial for the reaction to proceed.

In radical pathways initiated by photoredox catalysis, the primary transient species is the pyridine N-oxy radical cation , generated via single-electron oxidation of the N-oxide. digitellinc.com This species is highly electrophilic. Subsequent reaction with olefins can lead to the formation of an N-alkoxypyridinium intermediate . acs.orgchemrxiv.org Computational and experimental data suggest this intermediate undergoes nucleophilic substitution by a solvent molecule (e.g., water) to yield the final product and regenerate the pyridine N-oxide catalyst. acs.org

In the context of bioinspired catalysis, transient metal-containing species have been identified. For example, in an iron-catalyzed oxygen atom transfer (OAT) reaction using a pyridine N-oxide mimic, a transient Fe(III)-O-NPy species was intercepted and characterized using a combination of Mass Spectrometry (MS), Electron Paramagnetic Resonance (EPR), Mössbauer, and UV-visible spectroscopy, supported by DFT calculations. nih.gov

Verifying the presence of proposed intermediates often requires specialized experimental techniques. Radical trapping experiments are commonly employed to provide evidence for radical intermediates. For instance, the carbon-centered radical formed after the addition of a pyridine N-oxy radical to an olefin has been confirmed through trapping experiments. purdue.edu Similarly, the involvement of radicals in Vicarious Nucleophilic Substitution (VNS) reactions has been probed using radical traps like TEMPO, although in some cases, radical involvement was ruled out. acs.orgresearchgate.net

Spectroscopic monitoring provides real-time or static snapshots of a reaction. Stern-Volmer fluorescence quenching analysis is a powerful tool in photoredox catalysis to determine which species interacts with the photo-excited catalyst. Studies have confirmed that the pyridine N-oxide, and not other reactants, quenches the photocatalyst's excited state, supporting the initial single-electron transfer mechanism. acs.orgnih.govpurdue.edu

Isotope labeling studies , such as those using ¹⁸O, are invaluable for determining reaction pathways. In the photoredox-catalyzed carbohydroxylation of olefins, ¹⁸O-labeling experiments proved that the oxygen atom in the final alcohol product originated from the water nucleophile, not from the pyridine N-oxide catalyst itself. purdue.edu This was crucial in confirming the proposed N-alkoxypyridinium intermediate and subsequent substitution mechanism. Various spectroscopic methods including NMR, IR, and ESI-MS are also routinely used to characterize the stable complexes and intermediates formed during these reactions. nih.govrsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 2-Formyl-4-nitropyridine 1-oxide, these calculations can predict bond lengths, bond angles, and the spatial orientation of its functional groups.

The conformation of this compound is largely determined by the orientation of the formyl (-CHO) and nitro (-NO₂) groups relative to the pyridine (B92270) N-oxide ring. The planarity of the molecule is a key aspect, as it influences conjugation and, consequently, its electronic properties and reactivity.

Theoretical studies on related molecules, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, suggest that the pyridine N-oxide ring is essentially planar. researchgate.net In the case of this compound, it is expected that the formyl and nitro groups will also tend towards coplanarity with the ring to maximize electronic delocalization. However, steric hindrance between the adjacent formyl group at position 2 and the N-oxide group could lead to some out-of-plane torsion.

The torsional dynamics, or rotation around the C-C and C-N bonds connecting the formyl and nitro groups to the pyridine ring, are governed by a potential energy surface. The most stable conformation, or the global minimum on this surface, will likely be one that balances the stabilizing effects of conjugation with any destabilizing steric repulsion. For the nitro group at position 4, a high degree of planarity is expected, similar to what is observed in 4-nitropyridine (B72724) N-oxide. researchgate.net The formyl group at position 2 is subject to more complex interactions, and its rotational barrier would be a subject of interest in a dedicated computational study.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value | Basis of Prediction |

| N-O (N-oxide) bond length | ~1.29 Å | Comparison with 4-nitropyridine N-oxide researchgate.net |

| C-N (nitro) bond length | ~1.48 Å | Comparison with 2,6-dimethyl-4-nitropyridine N-oxide researchgate.net |

| C-C (formyl) bond length | ~1.49 Å | General value for C-C single bond |

| C=O (formyl) bond length | ~1.21 Å | General value for C=O double bond |

| O-N-O (nitro) bond angle | ~124° | Comparison with 2,6-dimethyl-4-nitropyridine N-oxide researchgate.net |

| C-C-O (formyl) bond angle | ~123° | General value for sp² hybridized carbon |

| C-C-H (formyl) bond angle | ~116° | General value for sp² hybridized carbon |

Note: These are predicted values and would require specific DFT calculations on this compound for confirmation.

The electronic structure of this compound is characterized by the strong electron-withdrawing nature of both the nitro and formyl groups, as well as the N-oxide functionality. This leads to a highly electron-deficient pyridine ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In a molecule like this compound, the HOMO is expected to be localized primarily on the N-oxide oxygen and the aromatic ring, while the LUMO is anticipated to be distributed over the nitro group and the pyridine ring. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

A computational study on 2,6-dimethyl-4-nitropyridine N-oxide using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set provides insight into the likely electronic properties of our target molecule. researchgate.net

Table 2: Calculated Electronic Properties for an Analogous Compound (2,6-dimethyl-4-nitropyridine N-oxide)

| Property | Calculated Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -3.45 eV |

| HOMO-LUMO Energy Gap | 3.76 eV |

| Dipole Moment | 1.15 D |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 104-10. researchgate.net

The charge distribution in this compound would be highly polarized. The oxygen atoms of the N-oxide and nitro groups, and to a lesser extent the formyl oxygen, will carry significant negative charges. Conversely, the nitrogen atom of the nitro group and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups, will bear partial positive charges. This charge distribution is critical in determining the sites for nucleophilic and electrophilic attack.

Reaction Pathway Modeling and Transition State Analysis

At present, there are no specific published studies on the reaction pathway modeling or transition state analysis for this compound. Such studies would involve computationally mapping the energy profile of a chemical reaction, identifying the transition state structures, and calculating the activation energies. This information is vital for understanding reaction mechanisms and predicting reaction rates. For instance, modeling the nucleophilic aromatic substitution of the nitro group would provide valuable insights into the reaction's feasibility and the structure of the intermediate Meisenheimer complex.

Prediction of Reactivity and Selectivity

The electronic structure of this compound allows for predictions regarding its chemical reactivity and selectivity. The strong electron-withdrawing character of the nitro and formyl groups significantly deactivates the pyridine ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNA_r_).

The most likely positions for nucleophilic attack are the carbon atoms bearing the nitro and formyl groups (C4 and C2, respectively), as well as the other electron-deficient positions in the ring. The nitro group at position 4 is a particularly good leaving group in SNA_r_ reactions. researchgate.netresearchgate.net The formyl group at C2 provides an additional electrophilic center, susceptible to attack by nucleophiles.

The N-oxide group itself can act as a nucleophile through its oxygen atom, or it can be deoxygenated. scripps.edu The presence of the formyl and nitro groups will influence the reactivity of the N-oxide.

Computational Assessment of Molecular Interactions

Computational methods can be employed to assess how this compound interacts with other molecules. These interactions can be covalent or non-covalent, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Given the presence of multiple oxygen atoms and the aromatic ring, this compound has the potential to engage in various intermolecular interactions. The oxygen atoms of the N-oxide, nitro, and formyl groups can act as hydrogen bond acceptors. The electron-deficient pyridine ring can participate in π-stacking interactions with electron-rich aromatic systems.

Studies on the interaction of similar compounds, like 4-nitroquinoline (B1605747) 1-oxide with biomolecules, have shown that these types of molecules can intercalate into DNA, a process driven by a combination of electrostatic and stacking interactions. nih.gov While a direct analogy cannot be drawn without specific studies, it highlights the potential for this compound to engage in complex molecular interactions, a property that is often central to its application in medicinal chemistry and materials science.

Synthetic Applications and Utility in Complex Molecule Synthesis

Precursor in Heterocyclic Scaffold Construction

The unique structural and electronic features of 2-Formyl-4-nitropyridine 1-oxide make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its functional groups provide multiple reaction sites for elaboration and ring-forming reactions.

Synthesis of Substituted Pyridines and Pyridine (B92270) N-Oxides

This compound serves as a key starting material for the synthesis of substituted pyridines and their corresponding N-oxides, which are important structural motifs in many biologically active compounds and functional materials. nih.govsemanticscholar.org The formyl group can undergo a range of transformations, such as condensation reactions with amines or hydrazines, while the nitro group can be reduced or substituted.

The N-oxide group in pyridine N-oxides makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. semanticscholar.orgscripps.edu This enhanced reactivity is exploited in various synthetic methodologies to introduce substituents at specific positions of the pyridine ring. For instance, pyridine N-oxides can be readily deoxygenated to afford the corresponding substituted pyridines. semanticscholar.org

Recent advances in synthetic chemistry have highlighted the utility of pyridine N-oxides in transition metal-catalyzed C-H activation reactions for the synthesis of substituted pyridines. semanticscholar.org These methods allow for the direct introduction of various functional groups, such as alkenyl, aryl, and amino groups, onto the pyridine core. semanticscholar.org For example, palladium-catalyzed alkenylation of pyridine N-oxides provides a route to 2-alkenylpyridines after a subsequent deoxygenation step. semanticscholar.org Similarly, palladium-catalyzed arylation of pyridine N-oxides with aryl bromides or triflates yields 2-arylpyridine N-oxides, which can be reduced to 2-arylpyridines. semanticscholar.org

A practical method for the synthesis of 2-aminopyridines from pyridine N-oxides involves their reaction with activated isocyanides. nih.gov This one-pot, two-step process proceeds through an isolable N-formylaminopyridine intermediate and is effective even for pyridines bearing strongly electron-withdrawing groups like nitro and cyano substituents. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Alkenylation | Olefins, Pd(OAc)₂, Ag₂CO₃ | 2-Alkenylpyridine N-oxides | semanticscholar.org |

| Arylation | Aryl bromides, Pd catalyst | 2-Arylpyridine N-oxides | semanticscholar.org |

| Amination | Activated isocyanides | 2-Aminopyridines | nih.gov |

Formation of Fused Heterocyclic Systems

The reactivity of the functional groups in this compound can be harnessed to construct fused heterocyclic systems. These complex ring systems are prevalent in natural products and pharmaceuticals. The formyl and nitro groups can participate in intramolecular cyclization reactions or serve as handles for annulation strategies, where another ring is built onto the initial pyridine N-oxide scaffold.

For instance, the formyl group can react with a suitably positioned nucleophile on a side chain to form a new ring. Similarly, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. The development of general approaches for the synthesis of fused N-heterocycles, such as tetrahydro-1,4-diazepinones, showcases the importance of functionalized heterocyclic starting materials in building complex molecular architectures. nih.gov

Reagent in Organic Transformations

Beyond its role as a structural precursor, this compound and related pyridine N-oxides can also function as reagents that facilitate specific chemical transformations.

Oxidizing Agent in Specific Reactions

Pyridine N-oxides, in general, are known to act as mild oxidizing agents. nih.gov The N-oxide moiety can transfer an oxygen atom to a substrate, a process that is often facilitated by a metal catalyst. For example, an oxorhenium(V) complex can catalytically transfer an oxygen atom from a range of substituted pyridine N-oxides to triphenylphosphine (B44618), resulting in the corresponding pyridine in high yield. researchgate.net

Specifically, 4-nitropyridine (B72724) N-oxide has been utilized as a reoxidant in osmium-catalyzed oxidative cyclization reactions for the construction of pyrrolidines. researchgate.net This demonstrates the potential of nitro-substituted pyridine N-oxides to act as effective oxidizing agents in synthetically useful transformations.

Building Block for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. illinois.edumdpi.com this compound can serve as a building block in reactions that create new C-C bonds. The formyl group is a key functional group for this purpose, as it can participate in various condensation and addition reactions.

The reactivity of pyrimidine (B1678525) N-oxides with active methylene (B1212753) compounds has been studied to explore their utility in C-C bond formation. clockss.org While some reactions lead to ring fission, others, such as the reaction with morpholine (B109124) enamines, result in the formation of pyrimidine derivatives with a carbonyl side chain at the 2-position, demonstrating a successful C-C bond formation. clockss.org Furthermore, the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate (B1228247) to pyrimidine N-oxides affords pyrimidine-2-acetates, showcasing another pathway for C-C bond formation. clockss.org These examples with a related heterocyclic system highlight the potential of the formyl group on this compound to be a reactive site for constructing new carbon-carbon bonds.

Role in Rational Design Strategies for Chemical Entities

The structural and electronic properties of this compound make it a relevant scaffold for the rational design of new chemical entities with specific functions. nih.gov In drug design, for instance, the pyridine N-oxide motif is considered a safer alternative to aniline, as it has a reduced potential for oxidation to toxic nitroso species. nih.gov

The ability to systematically modify the pyridine ring through the versatile reactivity of the N-oxide and other substituents allows for the fine-tuning of a molecule's properties, such as its binding affinity to a biological target. nih.gov The formyl group provides a convenient handle for introducing a variety of substituents, while the nitro group can influence the electronic properties and participate in specific interactions. The synthesis of nitronyl nitroxide copper(II) complexes, where radical ligands containing pyridine moieties coordinate to metal centers, illustrates how functionalized pyridines are used to create materials with specific magnetic properties. scirp.org This underscores the importance of such building blocks in the rational design of functional molecules and materials.

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of the pyridine N-oxide scaffold is profoundly influenced by the electronic properties and positions of its substituents. In this compound, the pyridine ring is adorned with three key functional groups—an N-oxide, a formyl group (–CHO) at position 2, and a nitro group (–NO₂) at position 4—each imparting distinct electronic effects that collectively define the molecule's reactivity.

The N-oxide group increases the electron density on the oxygen atom while decreasing it on the pyridine ring, particularly at the C2 and C4 positions. This renders the ring more susceptible to nucleophilic attack compared to pyridine itself. scripps.edu The presence of two strong electron-withdrawing groups, the formyl and the nitro groups, further enhances the electrophilicity of the pyridine ring. The nitro group at the 4-position, in particular, strongly activates the ring for nucleophilic substitution, often allowing for the displacement of the nitro group by various nucleophiles. sciencemadness.org

The formyl group at the C2 position serves as a versatile reactive handle. It can participate in a wide array of chemical transformations, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: It can be reduced to a hydroxymethyl group.

Condensation Reactions: It readily reacts with amines or hydrazines to form imines or hydrazones, respectively. For example, 2-Formylpyridine N4-allylthiosemicarbazone is synthesized through the reaction of 2-formylpyridine with N4-allyl-3-thiosemicarbazide. nih.gov

The combined electron-withdrawing nature of the nitro and formyl groups makes this compound a valuable intermediate in organic synthesis. Structural modifications, such as replacing the nitro group with an electron-donating group, would be expected to decrease the ring's electrophilicity. researchgate.net Conversely, the introduction of other electron-withdrawing substituents could further enhance its reactivity towards nucleophiles. nih.gov Quantum chemical calculations have shown that strong electron-withdrawing substituents on the pyridine ring lead to an increase in the electron affinity value. researchgate.net

Design of Modified Pyridine N-Oxide Scaffolds

The strategic design of modified pyridine N-oxide scaffolds is a cornerstone of modern medicinal chemistry and materials science, enabling the fine-tuning of molecular properties for specific functions. mdpi.comnih.gov Starting from a versatile precursor like this compound, chemists can generate a diverse array of novel compounds through targeted structural modifications.

The functional groups of this compound offer multiple avenues for derivatization:

Modification of the Formyl Group: The aldehyde function is a gateway to numerous other functionalities. It can be converted into oximes, hydrazones, or used in multicomponent reactions to build more complex heterocyclic systems. For instance, the reaction with amino alcohols derived from natural amino acids can lead to chiral oxazoline (B21484) substituted pyridine N-oxides. mdpi.com

Modification of the Nitro Group: The nitro group is a key site for transformation. A common and powerful modification is its reduction to an amino group. This amino-substituted pyridine N-oxide can then serve as a building block for a variety of subsequent reactions, including amide bond formation, diazotization followed by substitution (Sandmeyer-type reactions), and the synthesis of fused heterocyclic systems.

Nucleophilic Substitution: The activated nature of the pyridine ring allows for the displacement of the nitro group by a range of nucleophiles, such as alkoxides, halides, and thiols, providing direct access to 4-substituted pyridine N-oxides. sciencemadness.org

The design process is often aided by computational methods to predict how structural changes will affect the molecule's electronic properties and reactivity. researchgate.netnih.gov This rational design approach is critical in synthesizing libraries of compounds for screening in drug discovery programs or for developing new materials with tailored optical or electronic properties. For example, pyridine N-oxides have been incorporated into NNN pincer-type ligands, where modification at the 4-position of the pyridine ring influences the electronic properties of the resulting metal complexes. nih.gov Furthermore, the development of novel synthetic methods, such as the umpolung strategy that transforms pyridine N-oxides into 2-pyridyl nucleophile equivalents, expands the toolbox for creating functionalized pyridine scaffolds. acs.org

Interactive Data Table: Reactivity of Substituted Pyridine N-Oxides

The following table illustrates how different substituents affect the reactivity of the pyridine N-oxide core, which is central to understanding the chemical behavior of this compound.

| Precursor Compound | Reagent(s) | Product(s) | Reaction Type | Reference |

| Pyridine N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine N-oxide | Electrophilic Nitration | researchgate.net |

| 4-Nitropyridine N-oxide | PCl₃ | 4-Nitropyridine | Deoxygenation | researchgate.net |

| 4-Nitropyridine N-oxide | Concentrated HCl | 4-Chloropyridine N-oxide | Nucleophilic Substitution | sciencemadness.org |

| 4-Nitropyridine N-oxide | Concentrated HBr | 4-Bromopyridine N-oxide | Nucleophilic Substitution | sciencemadness.org |

| 2-Formylpyridine | N⁴-allyl-3-thiosemicarbazide | 2-Formylpyridine N4-allylthiosemicarbazone | Condensation | nih.gov |

| 2,5-Dichloropyridine 1-oxide | Strong nitrating agents | 2,5-Dichloro-4-nitropyridine 1-oxide | Electrophilic Nitration |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

While established methods for the synthesis of 2-Formyl-4-nitropyridine 1-oxide exist, such as the directed ortho-metalation of 4-nitropyridine (B72724) 1-oxide or the nitration of 2-formylpyridine 1-oxide, there remains considerable scope for innovation. Future research could prioritize the development of more efficient, sustainable, and scalable synthetic protocols.

Key areas for development include:

Continuous Flow Synthesis: Building upon methodologies developed for related compounds like 4-nitropyridine, continuous flow processes for this compound could offer enhanced safety, particularly by minimizing the accumulation of energetic nitro-aromatic intermediates, and improved yield and selectivity. researchgate.net A two-step continuous flow process involving nitration followed by formylation, or vice-versa, could be optimized.

Catalytic C-H Functionalization: A significant leap forward would be the direct, regioselective C-H formylation of 4-nitropyridine 1-oxide using transition metal catalysis. This would bypass the need for stoichiometric organometallic reagents like lithium diisopropylamide (LDA), reducing waste and improving the atom economy of the synthesis.

One-Pot Methodologies: Inspired by synthetic advances for other pyridine-N-oxides, the development of a one-pot or tandem reaction sequence that accomplishes both N-oxidation and subsequent C-H functionalization (nitration and formylation) from a simpler pyridine (B92270) precursor would represent a major increase in efficiency. google.com

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Status/Analogy | Future Opportunity |

| Directed Ortho-Metalation | Achieved with LDA and DMF quencher in 54% yield. | Development of milder, non-pyrophoric bases; exploration of alternative electrophiles for trapping the lithiated intermediate. |

| Nitration of 2-Formylpyridine 1-oxide | Achieved with HNO₃/H₂SO₄ in a continuous flow reactor with 89% yield for the nitration step. | Optimization of flow conditions to improve overall isolated yield and throughput; integration with an upstream flow formylation process. |

| Catalytic C-H Formylation | Largely unexplored for this specific substrate. | Design of a regioselective catalytic system (e.g., using Pd, Rh, or Ru) for direct formylation at the C-2 position of 4-nitropyridine 1-oxide. |

Exploration of Undiscovered Reactivity Patterns

The existing literature primarily outlines predictable reactions, such as the oxidation of the formyl group, reduction of the nitro group, and nucleophilic aromatic substitution. However, the compound's dense electronic functionality suggests a richer and more complex reactive landscape awaiting exploration.

Future research could focus on:

Pericyclic Reactions: The electron-deficient pyridine ring could act as a potent dienophile or heterodienophile in Diels-Alder or other cycloaddition reactions, providing access to complex polycyclic heterocyclic systems.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound serves as a key building block could enable the rapid construction of complex molecular architectures, leveraging the sequential or simultaneous reactivity of its multiple functional groups.

N-Oxide Mediated Reactions: The N-oxide group is not merely a spectator. Its potential to act as an internal oxidant or to participate directly in rearrangements and cyclization reactions, particularly upon activation with agents like trifluoroacetic anhydride (B1165640) or phosphorus oxychloride, is an under-explored area. This could lead to novel intramolecular transformations.

Photochemical Reactivity: The combination of a nitroaromatic system and an N-oxide presents opportunities for photochemical studies. Irradiation could induce unique rearrangements or fragmentation pathways, leading to otherwise inaccessible chemical structures.

Advanced Mechanistic and Computational Approaches

A deeper, quantitative understanding of the electronic structure and reaction mechanisms of this compound is essential for predicting its behavior and designing new applications. While initial computational modeling using Density Functional Theory (DFT) has been suggested for predicting spectroscopic data, more advanced approaches are warranted.

Future investigations should employ:

Molecular Electron Density Theory (MEDT): As applied to other cycloaddition reactions involving N-oxides, MEDT studies could provide profound insights into the feasibility and regioselectivity of pericyclic reactions involving this compound. mdpi.com This would allow for a predictive understanding of its behavior as an electrophile.

Transition State Modeling: Detailed DFT and ab initio calculations can be used to map the potential energy surfaces for various reactions, identifying transition state structures and activation barriers. This is crucial for understanding regioselectivity, such as why nucleophiles preferentially attack certain positions, and for optimizing reaction conditions.

In-Situ Spectroscopic Analysis: Combining real-time reaction monitoring (e.g., via NMR, IR, or Raman spectroscopy) with computational modeling can provide a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and validating theoretical predictions.

Solid-State Structural Analysis: While the crystal structure of the title compound is not reported in the search results, obtaining it would be highly valuable. As seen with the related 2-methyl-4-nitropyridine (B19543) N-oxide, crystallographic data reveals details about planarity and intermolecular interactions like C-H···O hydrogen bonds, which influence material properties. nih.gov Computational solid-state predictions could complement experimental crystallography.

Expanding Synthetic Utility in Emerging Fields

The utility of this compound as a synthetic intermediate can be expanded beyond its current scope into several cutting-edge areas of chemical science.

Potential emerging applications include:

Functional Materials Science: The compound's high degree of functionality and polarized electronic structure make it an attractive building block for novel organic electronic materials. Derivatives could be designed for applications in sensors, non-linear optics, or as components of organic semiconductors.

Medicinal Chemistry Scaffolding: The 4-nitropyridine 1-oxide motif is a precursor to biologically relevant structures. The additional formyl group at the 2-position provides a versatile chemical handle for elaboration into diverse libraries of complex molecules for drug discovery programs, moving beyond its known role as an intermediate for compounds like ethionamide.

Advanced Coordination Chemistry and Catalysis: The N-oxide group is a known ligand for metal coordination. The presence of the ortho-formyl group creates a potential bidentate O,O-chelation site. This could be exploited to create novel, well-defined transition metal complexes with tailored electronic and steric properties for applications in homogeneous catalysis, such as oxidation or asymmetric synthesis.

Energetic Materials: The high nitrogen and oxygen content, conferred by the nitro and N-oxide groups, suggests that derivatives of this compound could be investigated as precursors for new classes of energetic materials or high-density oxidizers.

Q & A

What are the recommended synthetic routes for 2-Formyl-4-nitropyridine 1-oxide, and how can reaction conditions be optimized?

Level: Basic

Answer:

Synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

Nitration: Introduce the nitro group at the 4-position of pyridine 1-oxide under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Formylation: Employ Vilsmeier-Haack reaction conditions (POCl₃/DMF) for regioselective formylation at the 2-position .

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., limiting excess nitrating agents to prevent byproducts). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How do electronic effects of the nitro and formyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced

Answer:

The nitro group (strong electron-withdrawing meta-director) and formyl group (electron-withdrawing via resonance) synergistically deactivate the pyridine ring, directing nucleophiles to the 3- or 5-positions.

- pKa Insights : Pyridine N-oxides exhibit reduced basicity (pKa ~2–3 for substituted derivatives) compared to pyridine, enhancing electrophilicity at specific positions .

- Reactivity : The nitro group stabilizes negative charge in transition states, favoring SNAr mechanisms. Kinetic studies (e.g., with amines or thiols) under varying pH (4–7) can elucidate substituent effects .

What safety protocols are critical for handling this compound, given structural analogs’ toxicity profiles?

Level: Basic

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritancy .

- Storage : Store in airtight containers away from reducing agents (risk of exothermic decomposition).

- Disposal : Follow institutional guidelines for nitroaromatic waste. Structural analogs like 4-nitropyridine 1-oxide are classified as toxic solids (UN 2811; Packing Group III) .

How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Level: Advanced

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve:

Multi-Technique Validation : Compare IR (C=O stretch ~1680–1700 cm⁻¹) and ¹H-NMR (aldehyde proton ~9.8–10.2 ppm) with published analogs .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Control Experiments : Re-synthesize the compound under standardized conditions to isolate variability sources .

What strategies mitigate byproduct formation during the formylation step?

Level: Advanced

Answer:

Common byproducts (e.g., over-oxidized or dimerized species) arise from excessive reagent use. Mitigation strategies:

- Temperature Control : Maintain ≤50°C during Vilsmeier-Haack reaction to prevent decomposition.

- Stoichiometry : Use DMF in 1.2–1.5 equivalents relative to substrate.

- Workup : Quench with ice-cold sodium acetate to neutralize POCl₃ before extraction .

How does the N-oxide moiety enhance the compound’s utility in coordination chemistry?

Level: Advanced

Answer:

The N-oxide group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), facilitating complexes with enhanced solubility and catalytic activity.

- Electronic Effects : The oxygen lone pair increases electron density on adjacent carbons, promoting chelation.

- Applications : Used in designing metal-organic frameworks (MOFs) or catalysts for oxidation reactions. Characterize complexes via X-ray crystallography and cyclic voltammetry .

What are the implications of the compound’s pKa for its behavior in aqueous reaction media?

Level: Basic

Answer:

Based on pyridine N-oxide analogs (pKa ~2–3), the compound is weakly acidic.

- Protonation State : At physiological pH (7.4), it remains deprotonated, influencing solubility and reactivity.

- Reaction Design : Use buffered solutions (pH 4–6) to stabilize intermediates in nucleophilic substitutions .

How can researchers assess the carcinogenic potential of this compound?

Level: Advanced

Answer:

- In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains) to evaluate mutagenicity, as structural analogs like 4-nitropyridine 1-oxide show genotoxic potential .

- Rodent Studies : Monitor urinary tract lesions in long-term exposure models (e.g., 18–24 months), referencing IARC protocols for nitroaromatics .

What analytical techniques are most effective for quantifying impurities in synthesized batches?

Level: Basic

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- LC-MS : Identify low-abundance impurities (e.g., nitroso derivatives) via high-resolution mass spectrometry .

How does the compound’s electronic structure influence its UV-Vis absorption profile?

Level: Advanced

Answer:

The nitro and formyl groups create conjugated π-systems, shifting absorption to longer wavelengths (λmax ~300–350 nm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.